Heptanamide, N-pentyl-
Description
Heptanamide, N-pentyl- (IUPAC name: N-pentylheptanamide) is a mid-sized alkyl amide characterized by a heptanoyl backbone (C₇H₁₃CO-) and an N-pentyl substituent (-C₅H₁₁). While direct references to this compound are absent in the provided evidence, its structural analogs—such as pentanamide derivatives (e.g., N-(6-chloro-3-pyridazinyl)pentanamide) and heptanamide-based molecules (e.g., N-(4-sulfonylphenyl)heptanamide)—suggest that N-pentylheptanamide likely exhibits physicochemical properties typical of alkyl amides, including moderate polarity, hydrogen-bonding capacity, and thermal stability .
Synthetic routes for analogous amides (e.g., ) often involve condensation reactions between carboxylic acids or acyl chlorides and amines.
Properties
CAS No. |
64891-12-9 |
|---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-pentylheptanamide |
InChI |
InChI=1S/C12H25NO/c1-3-5-7-8-10-12(14)13-11-9-6-4-2/h3-11H2,1-2H3,(H,13,14) |
InChI Key |
GUDYPJBECYDZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanamide, N-pentyl- can be synthesized through an acylation reaction. A common preparation method involves reacting heptanoic acid with an amine in the presence of an acid catalyst under suitable conditions . This reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of heptanamide, N-pentyl- often involves the use of advanced chemical reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to achieve high purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptanamide, N-pentyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of heptanamide, N-pentyl- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Heptanamide, N-pentyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptanamide, N-pentyl- involves its interaction with specific molecular targets and pathways. One known target is limonene-1,2-epoxide hydrolase, an enzyme that catalyzes the conversion of limonene-1,2-epoxide to limonene-1,2-diol . This interaction can influence various biochemical pathways and cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Properties of Heptanamide, N-pentyl- and Structural Analogs
Key Observations:
- Alkyl Chain Length : Increasing the acyl chain (e.g., pentanamide vs. heptanamide) typically raises melting points and hydrophobicity. For example, n-pentylamine (C₅) is a liquid, while longer-chain amides like N-pentylheptanamide (C₁₂) are likely solids .
- Functional Groups : The presence of electron-withdrawing groups (e.g., sulfonyl in ) increases polarity and hydrogen-bonding capacity compared to simple alkyl substituents. This affects solubility in organic vs. aqueous media .
- Heterocyclic vs. Alkyl Substituents : N-(6-chloro-3-pyridazinyl)pentanamide () demonstrates how heterocyclic groups introduce sites for electrophilic substitution, broadening applications in drug discovery compared to purely aliphatic amides .
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